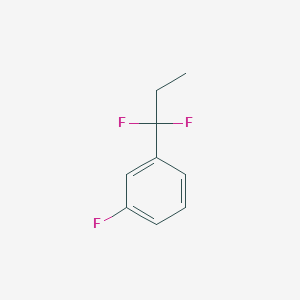

1-(1,1-Difluoropropyl)-3-fluorobenzene

Beschreibung

Significance of Fluorine Substitution in Organic Chemistry for Molecular Property Modulation

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity, the second smallest atomic radius after hydrogen, and the strength of the carbon-fluorine (C-F) bond are key to these transformative effects. acs.orgnih.gov The substitution of hydrogen with fluorine can influence a molecule's conformation, acidity (pKa), metabolic stability, and membrane permeability. acs.orgresearchgate.netresearchgate.net

In medicinal chemistry, these modifications are particularly valuable. Approximately 20% of all pharmaceuticals contain fluorine, a testament to its ability to enhance drug efficacy and pharmacokinetic profiles. researchgate.net For instance, the inclusion of fluorine can lead to increased metabolic stability due to the high strength of the C-F bond, making the molecule more resistant to enzymatic degradation. researchgate.netresearchgate.net This can prolong the drug's activity in the body. Furthermore, the strategic placement of fluorine can improve a drug's binding affinity to its target protein. researchgate.netresearchgate.net The trifluoromethyl group (-CF3), for example, is often used to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. researchgate.net

Beyond pharmaceuticals, fluorinated compounds are integral to agrochemicals, advanced materials, and liquid crystals. acs.orgguidechem.com The unique electronic properties conferred by fluorine are also harnessed in the development of new materials with specific optical and magnetic characteristics. acs.org

Overview of Fluorinated Benzene (B151609) Derivatives and their Synthetic Challenges

Fluorinated benzene derivatives are a significant class of compounds with wide-ranging applications. guidechem.com Simple fluorinated benzenes like fluorobenzene (B45895) and 1,3-difluorobenzene (B1663923) serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and pesticides. guidechem.comwikipedia.orgchemicalbook.comsolubilityofthings.com

However, the synthesis of these compounds is not without its challenges. Direct fluorination of benzene with elemental fluorine (F2) is often too reactive and difficult to control, leading to a mixture of products and potential safety hazards. google.com Therefore, chemists have developed several indirect methods.

One of the most common methods is the Balz-Schiemann reaction, which involves the diazotization of an aniline (B41778) derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. orgsyn.orggoogle.comprepchem.com While widely used, this multi-step process can have variable yields and requires careful handling of potentially unstable intermediates. google.com

Another approach is halogen exchange (Halex) fluorination, where a chloro- or bromo-substituted benzene is treated with a fluoride (B91410) salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst. guidechem.com This method avoids the use of hazardous diazonium salts but can require harsh reaction conditions and may not be suitable for all substrates. guidechem.comgoogle.com

The synthesis of polyfluorinated benzenes presents additional hurdles. The substitution pattern on the benzene ring is influenced by the directing effects of the existing fluorine atoms, and achieving specific isomers in high purity can be challenging. researchgate.netnih.gov Furthermore, the increasing number of fluorine atoms can decrease the aromaticity of the benzene ring, affecting its reactivity in subsequent transformations. nih.govresearchgate.net

Rationale for Research on Novel Fluorinated Aromatics with Fluoroalkyl Side Chains

The interest in novel fluorinated aromatics, particularly those bearing fluoroalkyl side chains like 1-(1,1-Difluoropropyl)-3-fluorobenzene, stems from the desire to fine-tune molecular properties with even greater precision. The combination of a fluorinated aromatic ring and a fluoroalkyl group offers a powerful strategy for modulating electronic effects, lipophilicity, and metabolic stability.

The introduction of a fluoroalkyl side chain, such as a difluoropropyl group, can significantly impact the molecule's conformational preferences and its interactions with biological targets. mdpi.com The presence of multiple fluorine atoms on the alkyl chain can create unique steric and electronic environments that can be exploited in drug design and materials science. orgsyn.org For instance, the difluoromethyl group can act as a bioisostere for a hydroxyl group and can participate in hydrogen bonding. researchgate.net

The development of synthetic methods to access these specifically substituted fluorinated aromatics is a key area of research. These methods need to be efficient and selective to allow for the systematic exploration of the structure-activity relationships of this promising class of compounds. The study of such molecules contributes to a deeper understanding of how fluorine substitution can be used to rationally design molecules with desired functions.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9F3 |

|---|---|

Molekulargewicht |

174.16 g/mol |

IUPAC-Name |

1-(1,1-difluoropropyl)-3-fluorobenzene |

InChI |

InChI=1S/C9H9F3/c1-2-9(11,12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 |

InChI-Schlüssel |

SUEHXLYCEHKBOW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CC(=CC=C1)F)(F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 1,1 Difluoropropyl 3 Fluorobenzene and Its Precursors

Strategies for Carbon-Fluorine Bond Formation at Aromatic and Aliphatic Positions

The introduction of fluorine atoms onto both the benzene (B151609) ring and the propyl side chain requires distinct synthetic approaches. These strategies are broadly categorized into electrophilic, nucleophilic, and radical fluorination methods.

Electrophilic Fluorination Approaches for the Benzene Ring

Electrophilic fluorination is a common method for introducing a fluorine atom into an aromatic ring. numberanalytics.com This process involves the reaction of an electron-rich aromatic compound with an electrophilic fluorinating agent. numberanalytics.com These agents act as a source of "F+" and are attacked by the π-electron system of the benzene ring.

A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being particularly prominent due to their relative stability and ease of handling compared to highly reactive agents like molecular fluorine (F₂). rsc.org Commonly used N-F reagents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). rsc.orgmdpi.com The reaction mechanism is generally considered a polar SEAr (aromatic electrophilic substitution) process. researchgate.netresearchgate.net Kinetic isotope effect studies have shown that the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.netresearchgate.net

The regioselectivity of electrophilic aromatic fluorination is influenced by the electronic properties of the substituents already present on the benzene ring. Electron-donating groups direct the incoming fluorine atom to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. For the synthesis of 1-(1,1-difluoropropyl)-3-fluorobenzene, the directing effect of the 1,1-difluoropropyl group would need to be considered.

| Reagent Class | Example Reagent | Key Features |

| N-F Reagents | Selectfluor® | Commercially available, stable, and easy to handle. mdpi.com |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Versatile reagent for direct fluorination. rsc.org |

| Xenon-based | Xenon difluoride (XeF₂) | Powerful fluorinating agent, though less common. rsc.org |

Nucleophilic Fluorination Approaches for the Benzene Ring

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing fluorine onto a benzene ring. numberanalytics.comnih.gov This method is particularly effective for aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups. acs.org In an SNAr reaction, a nucleophilic fluoride (B91410) source displaces a suitable leaving group (such as a nitro group or a halogen) on the aromatic ring. nih.gov

Interestingly, in the context of SNAr, fluoride is a more reactive leaving group than bromide. stackexchange.comwyzant.com This is attributed to fluorine's high electronegativity, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. stackexchange.comwyzant.com The rate-determining step is typically the initial nucleophilic attack on the aromatic ring. wyzant.com

Common fluoride sources for SNAr reactions include potassium fluoride (KF) and cesium fluoride (CsF). acs.org The use of phase-transfer catalysts or anhydrous tetraalkylammonium fluoride salts can enhance the reactivity and allow for milder reaction conditions. acs.org For instance, the combination of KF with tetrabutylammonium (B224687) chloride (Bu₄NCl) can be a cost-effective alternative to CsF. acs.org

Recent advancements have utilized organic photoredox catalysis to enable the nucleophilic fluorination of even unactivated (electron-neutral or electron-rich) fluoroarenes. nih.gov This approach involves the generation of a cation radical, which accelerates the nucleophilic aromatic substitution. nih.gov

Radical Fluorination Pathways, including C-H Activation

Radical fluorination offers a direct method for C-H bond functionalization, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov These methods often involve the generation of a fluorine radical or a radical intermediate that subsequently reacts with a fluorine source.

One notable approach involves the use of organic photoredox catalysis to generate arene radical cations. nih.gov These intermediates can then react with a fluoride source, such as [¹⁸F]F⁻, to achieve direct C-H fluorination. nih.govnih.gov This method is particularly valuable for radiolabeling applications in positron emission tomography (PET). nih.govnih.gov

Another strategy utilizes an amide directing group to facilitate metal-free direct fluorination of arenes in aqueous media. rsc.org This method demonstrates good functional group tolerance and provides ortho-para selectivity. rsc.org The mechanism is proposed to involve an amide-assisted radical chain process. rsc.org

The reactivity of fluoroalkyl radicals is a subject of ongoing research. acs.orgrsc.org The degree of fluorination significantly impacts the radical's stability and electrophilicity. rsc.org For instance, while monofluorination and difluorination can stabilize a methyl radical, trifluorination destabilizes it. rsc.org

Stereoselective and Regioselective Difluorination of the Propyl Moiety

The introduction of two fluorine atoms onto the propyl side chain with control over their position (regioselectivity) and spatial arrangement (stereoselectivity) is a significant synthetic challenge.

One approach to achieving regioselective difluorination involves the use of iodoarene-catalyzed reactions. For example, the enantioselective synthesis of β,β-difluoroalkyl bromides has been reported using an iodoarene catalyst. researchgate.net This transformation proceeds through an oxidative fluorinative bromonium rearrangement. bohrium.com

Another strategy focuses on the fluorination of boronate complexes. Chiral secondary boronic esters can be converted to alkylfluorides with high enantiospecificity using an electrophilic fluorinating agent like Selectfluor II. acs.org The addition of a radical trap, such as styrene, can enhance the enantiospecificity. acs.org

For the synthesis of the 1,1-difluoro (gem-difluoro) arrangement on the propyl group, specific methods are required. Anodic fluorination of alkyl aryl selenides bearing electron-withdrawing groups at the α-position can lead to the formation of α-fluoro products in a regioselective manner. jst.go.jp This electrochemical method is considered a safe and direct route to fluorinated compounds. jst.go.jp

Development of Key Intermediates for the Difluoropropyl Moiety

The construction of the 1,1-difluoropropyl group often proceeds through the synthesis of key intermediates that can be subsequently elaborated.

Gem-Difluoroalkene Formation as a Precursor

Gem-difluoroalkenes are versatile building blocks in organofluorine chemistry and can serve as precursors to the 1,1-difluoropropyl moiety. acs.orgnih.govacs.orgoup.com They can be synthesized through various methods, including the defluorinative alkylation of α-trifluoromethyl alkenes. acs.orgrsc.org

Several catalytic systems have been developed for the synthesis of gem-difluoroalkenes. A copper-catalyzed regioselective hydrodefluorination of 1-trifluoromethylalkenes with hydrosilanes provides a route to these compounds. oup.com This method is compatible with a range of functional groups. oup.com Additionally, electrochemical methods have been employed for the defluorinative alkylation of α-trifluoromethyl alkenes using diverse alkyl sources. rsc.org

Once formed, gem-difluoroalkenes can be transformed into the desired 1,1-difluoroalkyl group. For example, hydrogenation of a gem-difluoroalkene can yield the corresponding difluoromethyl group. nih.govacs.org

The reactivity of 1,1-difluoroallenes, which contain a gem-difluoroalkene substructure, has also been explored. orgsyn.org These compounds can undergo various bond-forming reactions at the α, β, or γ positions, providing access to a range of fluorinated molecules. orgsyn.org

Transformation of Functional Groups to Introduce Difluoropropyl

The introduction of a geminal difluoro unit, such as the one in the 1,1-difluoropropyl group, is frequently accomplished by the transformation of a pre-existing functional group, most commonly a carbonyl. This approach, known as deoxygenative difluorination, is a cornerstone of organofluorine synthesis.

One of the most direct precursors for this compound via this method is 1-(3-fluorophenyl)propan-1-one. The ketone's carbonyl group can be converted to a difluoromethylene group using specialized fluorinating reagents.

Key Deoxygenative Fluorination Reagents:

Diethylaminosulfur Trifluoride (DAST): A widely used reagent for converting aldehydes and ketones to their corresponding geminal difluorides. The reaction typically proceeds by nucleophilic attack of the carbonyl oxygen on the sulfur atom of DAST, followed by a series of steps culminating in the replacement of the oxygen with two fluorine atoms.

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A thermally more stable alternative to DAST, offering a better safety profile for the deoxygenative fluorination process. beilstein-journals.org

Sulfur Tetrafluoride (SF₄): A highly reactive and toxic gas that can also achieve this transformation, though its hazardous nature limits its use to specialized applications.

The general transformation can be represented as follows:

These transformations are kinetically stable and can proceed while preserving other functional groups on the molecule, making them valuable in multi-step syntheses. nih.gov The choice of reagent and reaction conditions is crucial to optimize the yield and minimize side reactions.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful and efficient routes for constructing the C-C bond between the aromatic ring and the difluoropropyl moiety. These methods often provide higher selectivity and milder reaction conditions compared to traditional stoichiometric approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd, Cu, Ni)

Transition metal catalysis is a premier strategy for forming C(sp²)-C(sp³) bonds, which is precisely the type of bond required to link the 3-fluorophenyl ring to the 1,1-difluoropropyl group. nih.gov Cross-coupling reactions are central to this approach, typically involving an organometallic nucleophile and an organic electrophile.

For the synthesis of this compound, a common strategy would involve the coupling of a 3-fluorophenyl-metal species with a 1,1-difluoropropyl halide.

Representative Coupling Reactions:

Palladium-Catalyzed Negishi Coupling: This reaction would couple a 3-fluorophenylzinc reagent with a 1,1-difluoropropyl halide. Palladium catalysts, often in conjunction with specific ligands like Xantphos, are effective in mediating this transformation. researchgate.net Mechanistic studies suggest an oxidative addition of the difluoroalkyl halide to the Pd(0) complex is a key step. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are particularly useful for reactions involving fluoroalkyl sources. nih.gov These reactions can proceed under milder conditions and often show high functional group tolerance. The coupling might involve an aryl boronic acid (Suzuki-type) or an aryl halide with a difluoroalkyl reagent.

Nickel-Catalyzed Coupling: Nickel complexes are increasingly used as cost-effective and highly reactive catalysts for cross-coupling reactions. mdpi.com They can effectively catalyze the reaction between Grignard reagents and fluoro-aromatics or couple aryl halides with difluoroalkyl sources. nih.govmdpi.com

The table below summarizes representative conditions for such transition metal-catalyzed reactions, generalized for the formation of an aryl-CF₂ bond.

| Catalyst System | Reactant 1 | Reactant 2 | Ligand (if applicable) | Key Advantage |

| Palladium | Arylzinc Reagent | Difluoroiodomethane | Xantphos | Well-studied, reliable for C(sp²)-C(sp³) coupling. researchgate.net |

| Copper | Aryl Boronic Acid | Difluoroalkyl Halide | Various N- or P-based ligands | Mild conditions, good for fluoroalkylation. nih.gov |

| Nickel | Aryl Grignard Reagent | Fluoro-aromatic | DPPE, DPPP | Cost-effective, high reactivity. mdpi.com |

Organocatalysis and Metal-Free Conditions

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. Organocatalysis, which uses small organic molecules to catalyze reactions, provides a powerful alternative to transition metal-based systems. nih.gov

For the synthesis of difluorinated compounds, metal-free approaches often rely on activating substrates in unique ways. cas.cn

Nucleophilic Addition to gem-Difluoroalkenes: One strategy involves the nucleophilic addition of an organometallic 3-fluorophenyl reagent to 1,1-difluoropropene. However, a more "fluorine-retentive" organocatalytic approach involves adding nucleophiles across the double bond of gem-difluoroalkenes without the loss of fluorine. nih.gov For instance, phenols can be added across gem-difluoroalkenes using a weak amine base as a catalyst. nih.gov

Iodoarene Catalysis: Chiral iodoarenes can catalyze the enantioselective synthesis of β,β-difluoroalkyl halides from α-bromostyrenes using a fluoride source like HF-pyridine. nih.gov These fluorinated building blocks can then be used in subsequent coupling reactions.

Direct C-H Functionalization: Metal-free methods for the direct fluorination of C(sp³)–H bonds have been developed using catalytic N-oxyl radicals in the presence of an electrophilic fluorine source like Selectfluor. acs.org This could potentially be applied to a precursor like 3-propyl-fluorobenzene, although selectivity can be a challenge.

Photochemical and Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical species under exceptionally mild conditions. nih.govmdpi.com This approach is particularly well-suited for fluoroalkylation reactions. mdpi.com

The general mechanism involves a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing visible light, becomes excited. nih.gov This excited-state catalyst can then engage in a single-electron transfer with a suitable difluoroalkyl precursor, generating a difluoroalkyl radical. This radical can then add to an aromatic ring.

Key Features of Photoredox Catalysis for Difluoroalkylation:

Mild Conditions: Reactions are often run at room temperature using simple light sources like blue LEDs. nih.govnih.gov

Radical Precursors: A variety of stable, easy-to-handle reagents can serve as sources for the •CF₂R radical.

High Functional Group Tolerance: The mild, radical-based mechanism allows for the presence of a wide range of functional groups in the substrates. mdpi.com

A potential photoredox synthesis of this compound could involve the reaction of 3-fluorobenzene with a 1,1-difluoropropyl radical precursor under visible light irradiation in the presence of a suitable photocatalyst.

| Photocatalyst Type | Radical Precursor Example | Light Source | Key Feature |

| Transition Metal (Ir, Ru) | R-CF₂SO₂Na | Blue LEDs | High efficiency and versatility. nih.gov |

| Organic Dye (Eosin Y, Rose Bengal) | R-CF₂SO₂Na | Green LEDs | Metal-free, sustainable alternative. rsc.org |

One-Pot Synthesis Strategies for Fluorinated Building Blocks

An example of a one-pot strategy relevant to the synthesis of fluorinated aromatics is the sequential halofluorination and elimination. For instance, a cyclic olefin can undergo fluoroselenation, and the resulting intermediate can be subjected to oxidative deselenation in the same pot to yield an allylic fluoride, which is a versatile building block. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of organofluorine compounds, which has traditionally relied on harsh reagents, is an area where green chemistry can have a significant impact. dovepress.com

Application of Green Chemistry Principles:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions, particularly additions and rearrangements, are often superior to stoichiometric reactions in this regard.

Use of Safer Solvents and Reagents: Replacing hazardous reagents like gaseous SF₄ with safer alternatives like Deoxo-Fluor® is a key improvement. beilstein-journals.org Similarly, the development of reactions in greener solvents (e.g., water, ionic liquids) or under solvent-free conditions is a major focus. researchgate.net

Energy Efficiency: Photochemical and photoredox-catalyzed reactions often run at ambient temperature, significantly reducing the energy consumption compared to reactions requiring high heat. acs.org

Catalysis: The use of catalytic, rather than stoichiometric, amounts of reagents reduces waste. Both transition metal and organocatalytic approaches align with this principle. mdpi.comnih.gov

Renewable Feedstocks: While not always directly applicable to complex aromatic syntheses, the use of starting materials derived from renewable sources is a long-term goal.

Recent advances, such as the development of a green process to synthesize sulfonyl fluorides from thiols using non-toxic reagents and producing only salt byproducts, highlight the ongoing efforts to make fluorine chemistry more sustainable. sciencedaily.comeurekalert.org The application of these principles to the synthesis of this compound involves selecting catalytic routes that are energy-efficient, have high atom economy, and use the safest available reagents. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 1 1,1 Difluoropropyl 3 Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, making it highly sensitive. wikipedia.org The chemical shifts in ¹⁹F NMR span a very wide range, offering excellent spectral dispersion and sensitivity to subtle changes in the electronic environment. wikipedia.org

Multi-Dimensional NMR Techniques (e.g., 2D ¹H-¹⁹F HMBC, HSQC)

While one-dimensional (1D) NMR provides essential information, complex spin systems and spectral overlap can often complicate analysis. Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning signals and mapping out the connectivity within a molecule. nih.govresearchgate.net

¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between ¹H and ¹⁹F nuclei, typically over two to four bonds. For 1-(1,1-difluoropropyl)-3-fluorobenzene, an HMBC spectrum would show correlations between the fluorine on the benzene (B151609) ring and the protons on the propyl chain, as well as between the geminal difluoro group and the aromatic protons. This information is crucial for confirming the substitution pattern on the aromatic ring and the structure of the alkyl side chain. The sensitivity of these experiments can be optimized by adjusting polarization transfer periods to match the expected long-range coupling constants (ⁿJFC). nih.gov

¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between ¹H and ¹⁹F nuclei. In the case of this compound, this technique would not show direct correlations as there are no H-F bonds. However, related techniques can be used to correlate ¹³C and ¹⁹F nuclei. A ¹³C-¹⁹F HSQC would definitively link the fluorine atoms to their attached carbon atoms.

The strategic application of these 2D NMR experiments allows for the construction of a detailed bonding network, significantly aiding in the complete structural assignment of the molecule. nih.govresearchgate.neted.ac.uknumberanalytics.com

Conformational Analysis via NMR Chemical Shifts and Coupling Constants

The conformation of the flexible propyl side chain in this compound can be investigated by analyzing NMR chemical shifts and spin-spin coupling constants. The relative orientation of the substituents influences the local electronic environment, leading to predictable changes in chemical shifts. nih.gov

Chemical Shifts: The chemical shifts of the protons and carbons in the propyl chain will be sensitive to the rotational conformation around the C-C bonds. For example, the proximity of the aromatic ring to specific protons on the ethyl group in certain conformations will induce changes in their chemical shifts due to anisotropic effects.

Coupling Constants: Vicinal coupling constants (³J), particularly ³JHF and ³JHH, are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By measuring these coupling constants from high-resolution 1D or 2D spectra, it is possible to deduce the preferred conformations of the propyl chain. For instance, analysis of ³J(F,H) and ³J(H,H) scalar coupling constants can reveal the torsional arrangement of the molecule. nih.gov

Table 1: Hypothetical NMR Data for Conformational Analysis of this compound

| Parameter | Nuclei Involved | Expected Value Range | Information Gained |

| ³J(H,H) | Protons on C2' and C3' | 2-10 Hz | Dihedral angle and conformation of the propyl chain |

| ⁴J(H,F) | Aromatic H and gem-CF₂ | 0-5 Hz | Through-space or through-bond coupling, conformational preference |

| ⁵J(H,F) | Aromatic H and aromatic F | 0-3 Hz | Long-range coupling, confirmation of substitution pattern |

| NOE | ¹H-¹H, ¹H-¹⁹F | Distance dependent | Through-space proximity of nuclei, conformation of the side chain |

This table is illustrative and actual values would need to be determined experimentally.

Prediction of ¹⁹F NMR Chemical Shifts via Computational Methods for Structural Assignment

The interpretation of ¹⁹F NMR spectra, especially for molecules with multiple fluorine atoms, can be challenging. nih.gov Computational chemistry offers a powerful tool to aid in the assignment of ¹⁹F NMR signals. nih.govnih.gov Density Functional Theory (DFT) calculations have become a commonplace and reliable method for predicting ¹H and ¹³C chemical shifts, and similar approaches are increasingly being applied to ¹⁹F NMR. nih.gov

By calculating the magnetic shielding tensors for each fluorine nucleus in a given molecule, it is possible to predict their relative chemical shifts. nih.gov These computational methods can be used to:

Assign signals: In a molecule with multiple, distinct fluorine environments like this compound, DFT calculations can help to unambiguously assign the observed signals to the aromatic fluorine and the geminal difluoro group.

Distinguish between isomers: If multiple isomers are possible products of a reaction, comparing the computationally predicted ¹⁹F NMR spectra of each isomer with the experimental spectrum can help to identify the correct structure.

Study conformational effects: The ¹⁹F chemical shift is sensitive to the molecular conformation. By calculating the chemical shifts for different stable conformers, it is possible to gain insight into the conformational preferences of the molecule in solution. rsc.org

Several studies have demonstrated the utility of using scaling factors and specific DFT functionals and basis sets, such as ωB97XD/aug-cc-pvdz, to achieve high accuracy in predicting ¹⁹F chemical shifts for a range of fluorinated molecules. rsc.orgnsf.govnih.gov

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds

| Compound | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| Fluorobenzene (B45895) | -113.1 | -112.5 | 0.6 |

| 1,3-Difluorobenzene (B1663923) | -110.3 | -109.8 | 0.5 |

| 1,3,5-Trifluorobenzene | -108.9 | -108.2 | 0.7 |

Data adapted from relevant literature to illustrate the accuracy of computational predictions. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state. These two techniques are complementary; FTIR measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. youtube.comyoutube.com

For this compound, vibrational spectroscopy can be used to:

Identify characteristic vibrations: The C-F stretching vibrations typically appear as strong bands in the FTIR spectrum in the region of 1000-1400 cm⁻¹. The exact position of these bands can be indicative of whether the fluorine is attached to an aromatic or aliphatic carbon. Aromatic C-H and C=C stretching and bending vibrations will also be present.

Confirm functional groups: The presence of the propyl chain will be confirmed by C-H stretching and bending vibrations.

Study conformational isomers: Different conformers of the molecule may have slightly different vibrational frequencies. By comparing the experimental spectra with calculated vibrational frequencies for different conformers, it may be possible to determine the dominant conformation in the sample. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1400-1600 | FTIR, Raman |

| C-F Stretch (Aromatic) | 1100-1250 | FTIR (Strong) |

| C-F Stretch (Aliphatic) | 1000-1100 | FTIR (Strong) |

| C-H Bend | 1350-1480 | FTIR |

This table provides general ranges for the expected vibrational modes.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While NMR and vibrational spectroscopy provide detailed information about the structure and conformation in solution and in bulk, X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. researchgate.net Obtaining a suitable single crystal of the parent compound or a derivative allows for the precise determination of bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would provide:

Unambiguous confirmation of the molecular structure: This includes the connectivity of all atoms and the substitution pattern on the benzene ring.

Precise geometric parameters: Accurate measurements of all bond lengths and angles.

Detailed conformational information: The exact conformation of the propyl side chain in the solid state, including the dihedral angles that define its orientation relative to the aromatic ring. This information can be used to validate and refine the conformational analysis performed using NMR spectroscopy.

Intermolecular interactions: The crystal packing reveals how the molecules interact with each other in the solid state, providing insights into intermolecular forces such as dipole-dipole interactions and van der Waals forces.

While obtaining a crystal structure of the liquid parent compound might be challenging, derivatization to a solid compound can facilitate crystallographic analysis. nih.gov

Computational Chemistry and Theoretical Investigations of 1 1,1 Difluoropropyl 3 Fluorobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 1-(1,1-difluoropropyl)-3-fluorobenzene, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and analyze its electronic properties. acs.org These calculations help in understanding the distribution of electrons within the molecule and how the fluorine atoms influence the bonding characteristics of both the aromatic ring and the propyl side chain. acs.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO indicates the region most susceptible to accepting electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. rsc.org

For this compound, the HOMO is expected to be predominantly localized on the electron-rich π-system of the fluorobenzene (B45895) ring. The electron-withdrawing nature of the fluorine substituents, both on the ring and the propyl group, would likely lower the energy of the HOMO compared to unsubstituted benzene (B151609). Conversely, the LUMO is anticipated to have significant contributions from the σ* anti-bonding orbitals of the C-F bonds in the difluoropropyl group, making this site a potential center for nucleophilic attack. DFT calculations can quantify these orbital energies and the HOMO-LUMO gap, providing key insights into the molecule's kinetic stability and potential reaction pathways. rsc.org

Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical but plausible DFT-calculated values for FMO analysis.

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.25 | Moderate nucleophilicity, centered on the aromatic ring. |

| LUMO Energy | -0.85 | Electrophilic character, particularly at the C(CF₂) carbon. |

| HOMO-LUMO Gap | 6.40 | High kinetic stability, suggesting low reactivity under standard conditions. |

The introduction of three highly electronegative fluorine atoms significantly polarizes the electron density within this compound. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the molecule's charge distribution, which is crucial for understanding intermolecular interactions and predicting sites for electrophilic or nucleophilic attack. libretexts.orgyoutube.com

In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.net For this molecule, intense negative potentials are expected around the three fluorine atoms due to their high electronegativity. A significant region of positive potential would likely be centered on the carbon atom of the difluoropropyl group (C-1 of the propyl chain), which is bonded to two fluorine atoms. The hydrogen atoms of the aromatic ring will also exhibit moderately positive potential. researchgate.net

To quantify this, Mulliken or Natural Bond Orbital (NBO) charge analysis can be performed. These methods partition the total electron density among the atoms, assigning partial charges that reflect the inductive effects of the substituents.

Table 2: Hypothetical Mulliken Partial Atomic Charges This table shows illustrative partial charges calculated by DFT, highlighting the inductive effects of fluorine.

| Atom/Group | Predicted Mulliken Charge (a.u.) | Rationale |

|---|---|---|

| F (ring) | -0.25 | Strong inductive withdrawal from the aromatic ring. |

| F (propyl, each) | -0.30 | Strong inductive withdrawal from the alkyl chain. |

| C (gem-difluoro) | +0.55 | Highly electron-deficient due to two attached fluorine atoms. |

| C (aromatic, attached to F) | +0.20 | Electron-deficient due to direct bond with fluorine. |

| Aromatic Ring (net) | -0.10 | Overall slight negative charge despite fluorination, due to π-system. |

Conformational Landscapes and Energy Minima via Molecular Mechanics and Quantum Chemical Calculations

The flexibility of the propyl side chain introduces conformational isomerism. Rotation around the single bond connecting the aromatic ring to the propyl group gives rise to different spatial arrangements (conformers) with varying energies. A detailed conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt. nih.gov

This analysis typically begins with a scan of the potential energy surface using a computationally inexpensive method like molecular mechanics. This scan involves systematically rotating the dihedral angle of the C(aromatic)-C(propyl) bond to identify potential energy minima (stable conformers) and maxima (transition states between conformers). The identified low-energy conformers are then subjected to more accurate geometry optimization and frequency calculations using DFT. nih.govscribd.com

For this compound, the primary conformers would be characterized by the orientation of the ethyl group (-CH₂CH₃) relative to the plane of the fluorobenzene ring. Steric hindrance between the ethyl group and the ortho-hydrogens of the ring will play a significant role in determining the relative energies of these conformers. The most stable conformer is likely to be one where the bulky ethyl group is oriented away from the ring, minimizing steric strain.

Reaction Pathway Elucidation and Transition State Analysis for Synthetic Routes and Reactivity

Computational chemistry is invaluable for mapping out the entire energy landscape of a chemical reaction, from reactants to products. rsc.org By locating the transition state (the energy maximum along the reaction coordinate) and calculating its energy, one can determine the activation energy, which is the primary factor controlling the reaction rate. digitellinc.com

For this compound, one could investigate potential synthetic routes or degradation pathways. For example, a theoretical study of a nucleophilic aromatic substitution reaction would involve modeling the approach of a nucleophile, the formation of a Meisenheimer complex (a reaction intermediate), and the subsequent departure of a leaving group. nih.gov DFT calculations can optimize the geometries of the reactants, products, intermediates, and, crucially, the transition states connecting them. researchgate.net This analysis provides a detailed, step-by-step mechanism and explains the regioselectivity and feasibility of a proposed chemical transformation. acs.org

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can accurately predict spectroscopic data, which is essential for identifying and characterizing molecules. DFT calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net These predictions are highly valuable for assigning peaks in experimental spectra, especially for complex molecules where spectral overlap is common. nih.govresearchgate.net Given the sensitivity of ¹⁹F NMR to the local electronic environment, this technique is particularly powerful for analyzing fluorinated compounds. scholaris.ca

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By analyzing the computed vibrational modes, specific peaks can be assigned to specific bond stretches or bends, such as the characteristic C-F stretching vibrations or the aromatic C=C stretching modes. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data This table provides hypothetical but realistic NMR and IR data that would be expected from DFT calculations.

| Spectroscopy Type | Predicted Parameter | Assignment |

|---|---|---|

| ¹⁹F NMR | δ ≈ -110 ppm | Fluorine on the aromatic ring. |

| ¹⁹F NMR | δ ≈ -95 ppm (t) | Geminal difluorides on the propyl chain. |

| ¹³C NMR | δ ≈ 120 ppm (t) | Carbon of the CF₂ group (split by two fluorine atoms). |

| ¹³C NMR | δ ≈ 163 ppm (d) | C-F carbon on the aromatic ring. |

| IR Spectroscopy | ν ≈ 1250-1100 cm⁻¹ | Strong C-F stretching vibrations. |

| IR Spectroscopy | ν ≈ 1600-1450 cm⁻¹ | Aromatic C=C ring stretching vibrations. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While the calculations described above are typically performed on a single molecule in the gas phase, real-world chemical processes occur in solution. Molecular Dynamics (MD) simulations model the behavior of a molecule over time in the explicit presence of solvent molecules. github.ioacs.org This approach provides insight into how the solvent influences the conformational preferences and dynamics of the solute. nih.gov

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the structure of the solvation shell and the nature of intermolecular interactions, such as weak hydrogen bonds between the fluorine atoms and solvent protons. mdpi.comnih.gov These simulations are crucial for understanding solubility, transport properties, and how the solvent environment might alter reaction barriers and molecular stability compared to the gas phase. mdpi.com

Machine Learning Approaches for Chemical Shift Analysis and Compound Identification

The manual analysis of Nuclear Magnetic Resonance (NMR) spectra, particularly for complex molecules, can be a time-consuming and intricate process. wooster.edu In recent years, machine learning (ML) has emerged as a powerful tool to automate and enhance the analysis of NMR data, offering faster and more accurate identification of organic compounds. wooster.edunih.gov These computational methods are increasingly being applied to predict NMR chemical shifts, which is crucial for structure elucidation and validation. nih.govresearchgate.net

Machine learning models, particularly deep learning algorithms, are trained on vast databases of experimental NMR spectra. nih.govnih.gov By learning the complex relationships between molecular structures and their corresponding spectral data, these models can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for novel compounds with a high degree of accuracy. nih.govresearchgate.netnih.gov For instance, deep learning models have been developed that can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov

Detailed Research Findings

Several machine learning architectures have proven effective for chemical shift prediction. These include:

Convolutional Neural Networks (CNNs): CNNs have demonstrated the ability to handle the problem of chemical shift variations that occur in different sample environments. nih.govresearchgate.netmdpi.com By implementing data augmentation techniques, where existing NMR spectra are modified with random noise to create a larger training dataset, the robustness and accuracy of CNN models are significantly improved. nih.govresearchgate.netmdpi.com A pseudo-Siamese convolutional neural network (pSCNN) has shown high accuracy in identifying compounds within mixtures. nih.govmdpi.com

Graph Neural Networks (GNNs): GNNs operate directly on the graph representation of a molecule, where atoms are nodes and bonds are edges. nih.gov This approach allows the model to learn from the molecule's topology and has been successful in predicting both ¹H and ¹³C chemical shifts. nih.gov By incorporating various node and edge features, the predictive performance of these models can be further enhanced. nih.gov

Hybrid DFT+ML Models: Combining the principles of Density Functional Theory (DFT) with machine learning has led to the development of hybrid models that can significantly increase the accuracy of chemical shift predictions. researchgate.net These models use DFT-calculated isotropic shielding constants as one of the inputs, leveraging the strengths of both quantum mechanical calculations and machine learning. researchgate.net

For organofluorine compounds like this compound, the prediction of ¹⁹F NMR chemical shifts is of particular importance. doaj.org The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it a powerful probe for structural analysis. doaj.orgnih.govrsc.org Machine learning models trained specifically on datasets of fluorinated compounds have achieved a mean absolute error (MAE) of approximately 3.636 ppm for ¹⁹F chemical shift prediction. doaj.org Such tools are invaluable for the analysis and identification of diverse organofluorine molecules. doaj.org

The application of these machine learning approaches to this compound would involve inputting its molecular structure into a trained model. The model would then output a predicted NMR spectrum with chemical shifts for all its hydrogen, carbon, and fluorine nuclei. This predicted spectrum can then be compared with an experimentally acquired spectrum to confirm the compound's identity.

Illustrative Data Tables

The following tables provide an example of the kind of output a machine learning model would generate for this compound and a summary of the performance of various machine learning models in chemical shift prediction.

Table 1: Predicted NMR Chemical Shifts for this compound using a Hypothetical Machine Learning Model

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.0 - 7.5 |

| ¹H (CH₂) | 2.1 - 2.5 |

| ¹H (CH₃) | 0.9 - 1.3 |

| ¹³C (C-F, aromatic) | 160 - 165 |

| ¹³C (C-CF₂) | 120 - 125 |

| ¹³C (Aromatic) | 110 - 135 |

| ¹³C (CF₂) | 115 - 120 |

| ¹³C (CH₂) | 30 - 35 |

| ¹³C (CH₃) | 8 - 12 |

| ¹⁹F (Aromatic) | -110 to -115 |

| ¹⁹F (CF₂) | -90 to -95 |

Note: The values in this table are illustrative and represent a plausible prediction from a machine learning model. Actual predicted values may vary depending on the specific model and training data used.

Table 2: Performance of Various Machine Learning Models in Chemical Shift Prediction

| Model Type | Nucleus | Performance Metric | Reported Value (ppm) | Reference |

| Deep Learning (PROSPRE) | ¹H | Mean Absolute Error | < 0.10 | nih.gov |

| Graph Convolutional Network (GCN) | ¹⁹F | Mean Absolute Error | 3.636 | doaj.org |

| DFT+ML | ¹³C | Root Mean Square Error | 0.70 | arxiv.org |

| DFT+ML | ¹H | Root Mean Square Error | 0.11 | arxiv.org |

| Pseudo-Siamese Convolutional Neural Network | N/A | Accuracy | 91.67% - 99.80% | nih.govmdpi.com |

Reactivity and Reaction Mechanisms of 1 1,1 Difluoropropyl 3 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorobenzene (B45895) Ring and Regioselectivity

Nucleophilic aromatic substitution (SNAr) offers a pathway to modify the fluorobenzene ring of 1-(1,1-difluoropropyl)-3-fluorobenzene. In these reactions, the aromatic ring, which is rendered electron-deficient by the fluorine substituents, is attacked by a nucleophile. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comlibretexts.org

The regioselectivity of SNAr reactions on substituted benzenes is highly dependent on the position of the electron-withdrawing groups relative to the leaving group. For the reaction to proceed efficiently, these groups must be located at the ortho or para positions to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the intermediate. libretexts.org In the case of this compound, the 1,1-difluoropropyl group acts as an electron-withdrawing substituent. However, its placement at the meta position relative to the fluorine atom on the ring means it cannot effectively stabilize the negative charge during a nucleophilic attack. Consequently, SNAr reactions on this molecule are generally not favored.

For a successful SNAr reaction to occur, the aromatic ring needs to be further activated by the introduction of strongly electron-withdrawing groups, such as a nitro group, at positions ortho or para to a potential leaving group. For instance, in a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. beilstein-journals.orgnih.gov This is because the nitro group, being ortho and para to the fluorine, can effectively stabilize the intermediate carbanion.

Reactivity at the Difluoropropyl Moiety

The 1,1-difluoropropyl group is a key functional feature of the molecule, and its reactivity is a subject of significant interest. The two fluorine atoms on the same carbon atom (a gem-difluoro arrangement) impart unique chemical properties to the propyl chain.

Defluorination Reactions and Pathways

Defluorination, the removal of fluorine atoms, from gem-difluoroalkylarenes can be a challenging transformation due to the strength of the carbon-fluorine bond. However, specific reagents and conditions can facilitate this process. While direct studies on this compound are limited, related research on similar structures provides insights into potential defluorination pathways. These reactions often involve reductive or organometallic reagents that can cleave the C-F bond. The specific products of such reactions would depend on the reaction conditions and the reagents employed, potentially leading to monofluoroalkenes, alkynes, or fully dehalogenated alkanes.

Functionalization and Derivatization of the Propyl Chain

Electrophilic Aromatic Substitution (EAS) Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. In this process, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The regioselectivity of EAS is governed by the nature of the substituents already present on the ring. youtube.com

Both the fluorine atom and the 1,1-difluoropropyl group are deactivating, electron-withdrawing groups due to their inductive effects. libretexts.orgresearchgate.net However, the fluorine atom can also act as a weak resonance donor. Deactivating groups generally direct incoming electrophiles to the meta position. libretexts.org Therefore, in the case of this compound, electrophilic substitution is expected to occur at the positions meta to both the fluorine and the difluoropropyl group.

Computational methods, such as the RegioSQM method, can be used to predict the regioselectivity of EAS reactions by identifying the most nucleophilic carbon atoms on the aromatic ring. nih.govcore.ac.uk These tools can provide valuable guidance for synthetic planning.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent | Directing Effect | Predicted Position of Electrophilic Attack |

| -F | Ortho, Para-directing (weakly activating by resonance, deactivating by induction) | Meta to the difluoropropyl group |

| -CH2CF2CH3 | Meta-directing (deactivating by induction) | Meta to the fluorine atom |

Radical Reactions Involving C-H Bond Activation

Radical reactions provide an alternative pathway for the functionalization of this compound, particularly through the activation of C-H bonds. These reactions often involve the use of radical initiators to generate highly reactive radical species that can abstract hydrogen atoms from the substrate.

In the context of this molecule, C-H bond activation could occur at either the benzylic position (the carbon atom of the propyl chain attached to the benzene ring) or at other positions along the propyl chain. The selectivity of this process would depend on the relative bond dissociation energies of the various C-H bonds and the nature of the radical species involved. Copper-catalyzed radical-relay reactions, for example, have been shown to be effective for the functionalization of C(sp³)–H bonds. rsc.org The presence of the fluorine atoms on the propyl chain can influence the site-selectivity of these reactions.

Impact of Fluorine Substitution on Reaction Outcomes and Selectivity

The presence of fluorine atoms, both on the aromatic ring and on the propyl side chain, has a profound impact on the reactivity and selectivity of this compound. rsc.org Fluorine's high electronegativity leads to strong inductive electron withdrawal, which deactivates the benzene ring towards electrophilic attack and can influence the acidity of nearby C-H bonds. researchgate.net

In nucleophilic aromatic substitution, the fluorine atom on the ring can act as a leaving group, although its departure is often slower than that of other halogens in many contexts. masterorganicchemistry.com However, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. libretexts.org

The gem-difluoro group on the propyl chain significantly alters the properties of the side chain. It increases its steric bulk and can influence the conformational preferences of the molecule. These steric and electronic effects can play a crucial role in directing the regioselectivity of reactions occurring at or near the propyl group. nih.gov The strategic placement of fluorine atoms is a powerful tool in organic synthesis, allowing for the fine-tuning of a molecule's reactivity and the selective formation of desired products. rsc.orgresearchgate.net

Investigation into Aryne Intermediates in the Reactivity of this compound Remains a Specialized Area of Research

Despite the broad interest in the chemistry of arynes—highly reactive intermediates derived from aromatic rings by the removal of two adjacent substituents—specific research detailing the investigation of such intermediates in the reactivity of this compound is not extensively documented in publicly available scientific literature. Aryne chemistry has seen a significant resurgence, largely due to the development of mild methods for their generation, enabling a wide array of synthetic applications. researchgate.nettcichemicals.com

Arynes are typically formed in situ and are characterized by a formal triple bond within the aromatic ring, rendering them highly strained and reactive. wikipedia.orgias.ac.in Their generation is often achieved through the dehydrohalogenation of aryl halides using strong bases, or under milder conditions from precursors like 2-(trimethylsilyl)aryl triflates with a fluoride (B91410) source. researchgate.nettcichemicals.com The high reactivity of arynes makes them valuable in forming a variety of substituted aromatic compounds through reactions such as nucleophilic additions and cycloadditions. researchgate.netyoutube.com

The electronic nature of substituents on the aromatic ring can significantly influence the formation and regioselectivity of reactions involving aryne intermediates. ias.ac.inyoutube.com Electron-withdrawing groups, for instance, can affect the acidity of adjacent protons and thus direct the regiochemistry of aryne formation. ias.ac.in

While the principles of aryne chemistry are well-established, detailed experimental studies and research findings specifically focusing on the generation and subsequent reactions of arynes from this compound are not readily found. Such investigations would be crucial for understanding the specific influence of the 1,1-difluoropropyl and fluoro substituents on the formation and reactivity of the corresponding aryne intermediate. Further research in this specific area would be necessary to provide detailed insights and data comparable to that available for more commonly studied aryne precursors.

Applications and Advanced Material Science Perspectives of 1 1,1 Difluoropropyl 3 Fluorobenzene

Role as a Building Block in Complex Molecule Synthesis

As a fluorinated building block, 1-(1,1-difluoropropyl)-3-fluorobenzene is instrumental in the synthesis of more complex molecular architectures. The use of such pre-fluorinated synthons is a dominant strategy in drug discovery and agrochemical development, often proving more efficient than late-stage fluorination. nih.govresearchgate.net The presence of fluorine can enhance thermal stability, modulate reactivity, and influence lipophilicity and acidity with minimal steric impact. sigmaaldrich.com This compound offers two distinct fluorinated motifs: the difluoropropyl chain and the monofluorinated phenyl ring, providing multiple avenues for synthetic elaboration and property tuning.

The general advantages of using fluorinated building blocks are well-documented. They are crucial for creating new materials in medicinal chemistry, agrochemistry, and general organic chemistry. sigmaaldrich.com The synthesis of complex molecules often relies on the predictable reactivity of such building blocks, which can be designed for specific, high-yield transformations. researchgate.net

In the pharmaceutical industry, the introduction of fluorine is a key strategy for optimizing the properties of drug candidates. nih.gov Fluorinated aromatic compounds are particularly prevalent, with an estimated 45% of fluorinated pharmaceuticals containing an Ar-F moiety. researchgate.net The this compound molecule is a precursor for advanced pharmaceutical intermediates, which are complex molecules that serve as the immediate precursors to active pharmaceutical ingredients (APIs). rsc.orgesprixtech.com

The fluorophenyl group within the molecule can influence metabolic stability and binding interactions with biological targets. The difluoropropyl group, a bioisostere of other functional groups, can modulate a molecule's acidity, lipophilicity, and conformational preferences, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The synthesis of fluoroaromatics can be challenging, making pre-synthesized building blocks like this compound particularly valuable. jmu.edu The development of efficient synthetic pathways to such intermediates is crucial for capitalizing on their potential in creating novel therapeutics. nih.govjmu.edu

Table 1: Role of Fluorination in Pharmaceutical Compound Properties

| Property Affected | Influence of Fluorine | Citation |

|---|---|---|

| Metabolic Stability | Blocks sites of metabolic oxidation, increasing drug half-life. | nih.gov |

| Lipophilicity | Increases lipophilicity, affecting cell membrane permeability. | nih.gov |

| Acidity/Basicity (pKa) | Lowers the pKa of nearby acidic protons or amines. | sigmaaldrich.comnih.gov |

| Binding Affinity | Alters electronic interactions with target proteins. | researchgate.net |

| Conformation | Influences molecular shape and preference for specific conformers. | nih.gov |

The agrochemical sector has seen significant advances through the incorporation of fluorine into pesticides, herbicides, and fungicides. nih.govresearchgate.netnih.gov An analysis of fluoro-agrochemicals shows that aromatic fluorine (Ar-F) and aromatic trifluoromethyl (Ar-CF₃) groups are the most common fluorinated motifs. nih.govresearchgate.net While this compound contains a difluoroalkyl group rather than a trifluoromethyl group, the underlying principles of its utility are similar. The CF₃ moiety has been shown to have particular advantages for agrochemicals. nih.gov

The introduction of fluorine can dramatically enhance the efficacy of an agrochemical by improving its transport to the target site and blocking metabolic deactivation. researchgate.net Increased lipophilicity, a common result of fluorination, allows for more efficient uptake through the waxy cuticles of plants or the chitinous exoskeletons of insects and makes the compound more resistant to being washed away by rain. nih.gov As such, this compound serves as a valuable intermediate for developing new agrochemicals with improved performance and environmental profiles. bohrium.comnih.gov

Exploration in Polymer and Oligomer Chemistry

Fluorinated polymers are a unique class of high-performance materials known for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.netnih.govup.pt These properties stem from the strength of the carbon-fluorine bond. up.pt The synthesis of these materials can proceed through the polymerization of fluorine-containing monomers. researchgate.net this compound, or derivatives thereof, can be explored as a monomer for creating novel fluorinated polymers and oligomers.

Polysilazanes are polymers with a silicon-nitrogen backbone that can be modified to create materials with tailored properties for applications such as protective coatings. researchgate.net A strategy for creating fluorinated polysilazanes involves grafting fluoroalkyl silanes onto a polysilazane backbone. nih.govmdpi.comresearchgate.net For example, fluorinated polysilazanes (FPSZ) have been synthesized by reacting a fluoroalkyl silane (B1218182) with an organopolysilazane (OPSZ) backbone. nih.govmdpi.com

While this compound is not a silane, it could be chemically modified to incorporate a reactive silane group. The resulting monomer could then be grafted onto a polysilazane or co-polymerized to introduce the fluorinated aromatic and difluoroalkyl moieties into the polymer structure. This modification is expected to enhance the hydrophobicity and chemical resistance of the resulting polymer coating. rsc.org The introduction of trifluoroethoxy groups into a polysilazane has been shown to increase the water contact angle, demonstrating the effectiveness of fluorine in reducing surface energy. rsc.org

This molecular dipole moment is critical as it governs intermolecular forces, which in turn dictate many of the bulk properties of a material. researchgate.net In polymers derived from this compound, the incorporated dipoles would affect properties such as:

Dielectric Constant: The ability to align these dipoles in an electric field is a key factor in a material's dielectric properties, which is important for applications in electronics. researchgate.net

Solubility: The polarity of the polymer affects its solubility in various solvents.

Inter-chain Interactions: Dipole-dipole forces influence the packing and morphology of polymer chains, affecting mechanical properties.

The precise control over the placement and orientation of these dipoles through polymer design can lead to advanced materials with tailored electronic and physical characteristics.

Advanced Solvents and Reaction Media Considerations

Fluorinated aromatic compounds are recognized for their utility as specialized solvents in chemical synthesis. For instance, 1,2-difluorobenzene (B135520) has been used as a solvent for electrochemical studies and in organometallic reactions. rsc.orgsigmaaldrich.com These solvents are often characterized by their chemical inertness, specific polarity, and unique solvation properties.

Given its structure, this compound possesses the potential to be used as an advanced solvent or co-solvent in specific reaction media. Its properties would likely include:

A relatively high boiling point, suitable for reactions requiring elevated temperatures.

Polarity derived from its C-F bonds, allowing it to dissolve polar reactants.

Chemical inertness under many reaction conditions, preventing it from participating in the desired chemical transformation.

These characteristics could make it a valuable medium for reactions involving sensitive organometallic reagents or for processes where controlling the solubility of reactants, intermediates, and products is critical for achieving high yield and selectivity.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Difluorobenzene |

| 1,3-Difluorobenzene (B1663923) |

| This compound |

| 1H,1H,2H,2H-perfluorodecyltrimethoxysilane |

| Polysilazane |

| Polytetrafluoroethylene |

Potential in Optoelectronic Materials (if relevant to highly fluorinated aromatics)

The unique electronic properties conferred by fluorine atoms make highly fluorinated aromatic compounds prime candidates for use in a variety of optoelectronic applications. rsc.org The introduction of fluorine into organic molecules can significantly alter their electronic and physical properties, which is advantageous for the development of materials for devices such as liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). rsc.orgresearchgate.net

The strong electronegativity of fluorine atoms tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in aromatic compounds. rsc.orgnih.gov This modification can facilitate easier electron injection in electronic devices and enhance the material's resistance to oxidative degradation, thereby increasing the operational stability and lifespan of the device. rsc.org Furthermore, the strategic placement of fluorine atoms can induce significant changes in the intermolecular interactions, influencing the solid-state packing of the molecules. Specifically, C–H⋯F interactions can promote a desirable π-stack arrangement, which is crucial for efficient charge carrier mobility in organic semiconductors. rsc.org

Research into fluorinated materials has led to the development of new synthetic methods for preparing perfluoroalkylated aromatic compounds, which are key components in the organic semiconductor industry. biointerfaceresearch.com These materials are being explored for their potential to create air-stable, moisture-resistant, and flexible optoelectronics. biointerfaceresearch.com The success in this area could lead to robust optoelectronic devices, such as flexible solar cells and OLEDs, capable of operating under extreme environmental conditions. biointerfaceresearch.com

A significant area of application for compounds structurally related to this compound is in liquid crystal technologies. The dielectric anisotropy (Δε) of a liquid crystal is a critical parameter for its application in displays. Materials with negative dielectric anisotropy are essential for technologies like vertical alignment (VA) mode LCDs. nih.gov The introduction of lateral fluorine atoms to an aromatic core is a well-established strategy for inducing negative dielectric anisotropy. biointerfaceresearch.com For instance, 2,3-difluoroaryl motifs have been successfully used to create liquid crystals with this property. nih.govbeilstein-journals.org The 3-fluoro substituent on the benzene (B151609) ring of this compound, combined with the dipole of the difluoropropyl group, could contribute to a significant negative dielectric anisotropy.

The table below presents data for several fluorinated liquid crystal compounds, illustrating the impact of fluorination on their physical properties. While data for this compound is not available, the properties of these related compounds provide insight into its potential characteristics.

| Compound | Structure | Dielectric Anisotropy (Δε) | Notes |

| 2,3-Difluoroaryl-based Liquid Crystal | A liquid crystal containing a 2,3-difluorophenyl group. | Negative | This class of materials has proven successful for achieving negative dielectric anisotropy. nih.govbeilstein-journals.org |

| Laterally Fluorinated Terphenyl Dimer | An oligomeric liquid crystal with lateral fluorine substitution on a terphenyl core. | Negative | The magnitude of the negative Δε was found to vary with the number of mesogenic units. nih.gov |

| Fluorinated Cyclopropane-based Liquid Crystal | A liquid crystal with a difluorocyclopropane motif at its terminus. | Negative (in some cases) | The presence and orientation of the difluorocyclopropane group influences whether the dielectric anisotropy is positive or negative. nih.gov |

The development of fluorinated materials for optoelectronics is an active area of research, with patents being filed for novel liquid crystalline media incorporating fluorinated benzene derivatives. google.com These materials are designed to have advantageous optical and dielectric properties, low viscosity, and high stability. google.com The structural motifs present in this compound align well with the objectives outlined in such research and development efforts.

In addition to liquid crystals, highly fluorinated aromatics are investigated for their use in other optoelectronic components. The incorporation of trifluoromethyl groups into pyrrole-based dyes, for example, has been shown to influence their optical properties. mdpi.com While not a trifluoromethyl group, the difluoropropyl group in this compound would also be expected to significantly impact the electronic structure and, consequently, the photophysical properties of any larger conjugated system it is a part of. This could include shifts in absorption and emission spectra and changes in fluorescence quantum yields. chemrxiv.org

Analytical Methodologies for 1 1,1 Difluoropropyl 3 Fluorobenzene and Its Transformation Products in Vitro/in Silico

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) Method Development

No published HPLC methods specifically developed for the analysis of 1-(1,1-Difluoropropyl)-3-fluorobenzene or its transformation products were found. Method development would typically involve screening various stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water gradients) to achieve optimal separation. irjponline.orgresearchgate.net

Gas Chromatography (GC) with Selective Detectors

Specific GC methods for this compound are not documented. For related volatile fluorinated compounds, GC is often coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for sensitive detection and identification. restek.comnih.gov The choice of a capillary column (e.g., DB-5ms, HP-1) and temperature programming would be critical for resolving the target analyte from its impurities or transformation products. nih.gov

Chiral Chromatography for Enantiomer Separation (if applicable)

The molecule this compound is chiral if the propyl chain contains an asymmetric carbon. However, no studies on the chiral separation of its enantiomers were identified. Chiral method development would involve screening various chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), under normal-phase, reversed-phase, or polar-organic conditions to resolve the enantiomers. nih.govnih.gov

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

There is no specific HRMS data available for this compound. HRMS would be essential for confirming its elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.govnih.gov This technique is crucial for distinguishing between compounds with the same nominal mass and for identifying unknown transformation products in complex matrices. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Transformation Linkages

No MS/MS studies or fragmentation data for this compound have been published. Tandem mass spectrometry would be used to fragment the precursor ion and analyze the resulting product ions. pfascentral.org This fragmentation pattern provides structural information and helps to identify the metabolic or degradation pathways by establishing relationships between the parent compound and its transformation products. nih.govnih.gov

Quantitative Analysis Techniques, including Elemental Fluorine Analysis

The accurate quantification of "this compound" and its metabolites is essential for understanding its environmental fate, metabolic pathways, and potential applications. Several analytical techniques are suitable for this purpose, ranging from elemental analysis to sophisticated chromatographic and spectroscopic methods.

Elemental Fluorine Analysis

A fundamental approach to quantifying fluorinated compounds is through the determination of total organic fluorine (TOF). This provides an aggregate measure of all fluorine-containing organic substances in a sample.

Adsorbable Organic Fluorine (AOF) and Extractable Organic Fluorine (EOF): These are variations of the CIC method used in environmental analysis to quantify specific fractions of organofluorine compounds. qa-group.comshimadzu.com AOF measures the amount of fluorinated organic compounds that can be adsorbed onto a sorbent like granular activated carbon (GAC), while EOF quantifies those that can be extracted from a sample using a solvent. These methods are crucial for assessing the presence of unknown fluorinated pollutants in environmental matrices. researchgate.nettandfonline.com

The following table illustrates the principle of how CIC could be used to determine the total fluorine content in a hypothetical sample containing "this compound."

Table 1: Illustrative Data for Total Organic Fluorine Analysis by Combustion Ion Chromatography (CIC)

| Sample ID | Sample Matrix | Measured Fluoride (B91410) (F⁻) Concentration (µg/L) | Calculated Total Organic Fluorine (as F) (µg/L) |

|---|---|---|---|

| Control Blank | Reagent Water | < 1.0 | Not Applicable |

| Spiked Sample | Wastewater Effluent | 48.5 | 47.5 |

| Environmental Sample A | River Water | 15.2 | 14.2 |

| Environmental Sample B | Soil Extract | 33.7 | 32.7 |

Quantitative Spectroscopic and Chromatographic Techniques

For the specific quantification of "this compound" and its transformation products, more selective techniques are required.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹⁹F NMR is a highly specific and powerful tool for the quantitative analysis of fluorinated compounds. numberanalytics.comdiva-portal.orgsigmaaldrich.com The ¹⁹F nucleus has a high natural abundance and sensitivity, making it well-suited for NMR experiments. numberanalytics.comdiva-portal.org In qNMR, the integral of a specific ¹⁹F resonance is directly proportional to the molar concentration of the corresponding fluorine atom in the molecule. diva-portal.org By using a certified reference material as an internal standard, accurate and precise quantification can be achieved without the need for a specific standard of the analyte itself. sigmaaldrich.com For "this compound," one would expect distinct signals for the -CF₂- group and the aromatic fluorine, allowing for simultaneous quantification and structural confirmation. sigmaaldrich.com

The following table provides a hypothetical representation of a ¹⁹F qNMR analysis for "this compound."

Table 2: Hypothetical ¹⁹F qNMR Data for the Quantification of this compound

| Fluorine Environment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integral | Calculated Concentration (mM) |

|---|---|---|---|---|

| -CF₂- (propyl group) | -95.0 | Triplet | 2.00 | 1.25 |

| Ar-F (benzene ring) | -115.5 | Triplet of triplets | 1.00 | |

| Internal Standard (e.g., Trifluorotoluene) | -63.7 | Singlet | 3.00 (Reference) | 1.00 (Known) |